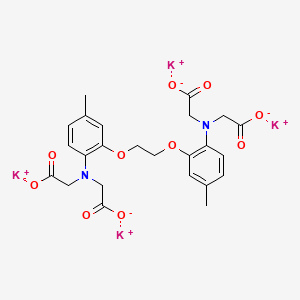
Antibacterial agent 129
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 129 is a novel hybrid peptide combining sequences from human cathelicidin LL-37 and human beta-defensin 129. This compound has shown significant potential in combating antibiotic-resistant pathogens, making it a promising candidate in the fight against multi-drug resistant bacteria .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 129 involves the fusion of the amino acid sequences from LL-37 and beta-defensin 129. The gene sequence is commercially synthesized and cloned into an expression vector, such as pET-28a. The recombinant protein is then expressed in Escherichia coli BL21-gold (DE3) strain .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes using genetically engineered E. coli strains. The expressed protein is purified using affinity chromatography techniques, such as Ni-NTA column chromatography, to obtain high yields of the compound .
化学反応の分析
Types of Reactions: Antibacterial agent 129 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Reagents: Amino acids, expression vectors, E. coli strains, Ni-NTA resin.
Conditions: Optimal expression conditions include maintaining the E.
Major Products: The major product of these reactions is the hybrid peptide LL-37/hBD-129, which exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
科学的研究の応用
Antibacterial agent 129 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and protein expression techniques.
Biology: Investigated for its role in innate immunity and its interaction with bacterial membranes.
Industry: Incorporated into biomedical materials, such as hydrogels, for enhanced antimicrobial properties.
作用機序
Antibacterial agent 129 exerts its effects by disrupting bacterial cell membranes. The cationic nature of the peptide allows it to interact with the negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria, including drug-resistant strains .
類似化合物との比較
Human Cathelicidin LL-37: A naturally occurring antimicrobial peptide with broad-spectrum activity.
Human Beta-Defensin 129: Another antimicrobial peptide with activity against various pathogens.
Comparison: Antibacterial agent 129 is unique in that it combines the properties of both LL-37 and beta-defensin 129, resulting in enhanced antimicrobial activity and reduced cellular toxicity. This hybrid peptide shows greater efficacy in disrupting bacterial membranes compared to its individual components .
特性
分子式 |
C26H21F2NO3 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC名 |
8-fluoro-3-[3-fluoro-2-(3-phenylmethoxyoxetan-3-yl)phenoxy]-2-methylquinoline |
InChI |
InChI=1S/C26H21F2NO3/c1-17-23(13-19-9-5-11-21(28)25(19)29-17)32-22-12-6-10-20(27)24(22)26(15-30-16-26)31-14-18-7-3-2-4-8-18/h2-13H,14-16H2,1H3 |
InChIキー |
SOIJITGIOLNHEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)
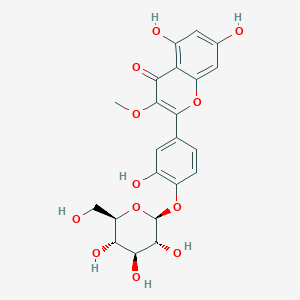
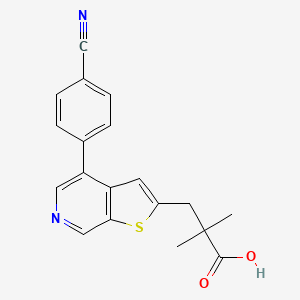
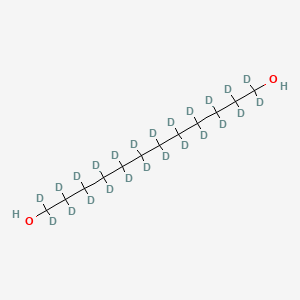
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
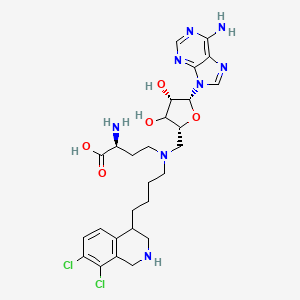
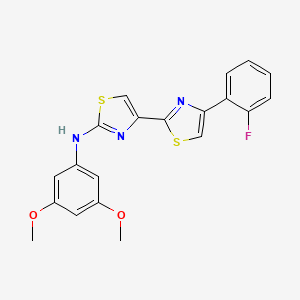

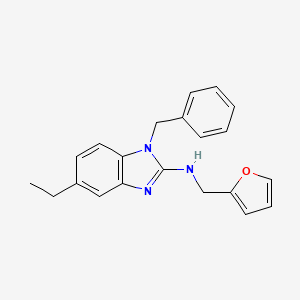
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
